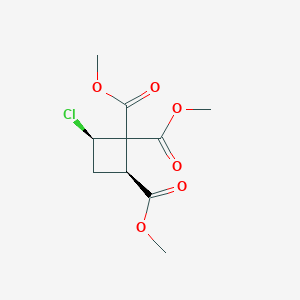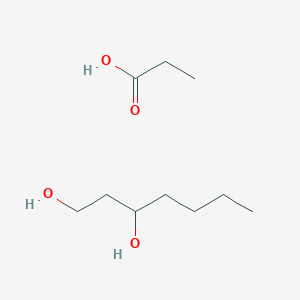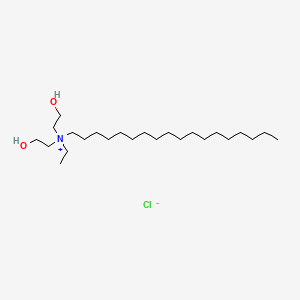
Ethyl-bis(2-hydroxyethyl)-octadecylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-bis(2-hydroxyethyl)-octadecylazanium;chloride is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to reduce surface tension and its antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-bis(2-hydroxyethyl)-octadecylazanium;chloride typically involves the quaternization of octadecylamine with ethylene oxide followed by the addition of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for the efficient and consistent production of the compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl-bis(2-hydroxyethyl)-octadecylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are commonly used.
Major Products Formed
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted quaternary ammonium compounds.
Scientific Research Applications
Ethyl-bis(2-hydroxyethyl)-octadecylazanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies for its antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, disinfectants, and personal care products.
Mechanism of Action
The mechanism of action of Ethyl-bis(2-hydroxyethyl)-octadecylazanium;chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This property makes it an effective antimicrobial agent. The molecular targets include membrane lipids and proteins, which are essential for cell integrity and function.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant and antimicrobial properties.
Benzalkonium chloride: Widely used in disinfectants and antiseptics.
Dodecyltrimethylammonium chloride: Used in various industrial applications for its surfactant properties.
Uniqueness
Ethyl-bis(2-hydroxyethyl)-octadecylazanium;chloride is unique due to its specific structure, which provides a balance between hydrophilic and hydrophobic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to other similar compounds.
Properties
CAS No. |
65270-81-7 |
|---|---|
Molecular Formula |
C24H52ClNO2 |
Molecular Weight |
422.1 g/mol |
IUPAC Name |
ethyl-bis(2-hydroxyethyl)-octadecylazanium;chloride |
InChI |
InChI=1S/C24H52NO2.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(4-2,21-23-26)22-24-27;/h26-27H,3-24H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
CGHZVEWSMDMXMM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](CC)(CCO)CCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Spiro[cyclopropane-1,9'-fluorene]-2,3-diyl)bis(phenylmethanone)](/img/structure/B14490363.png)
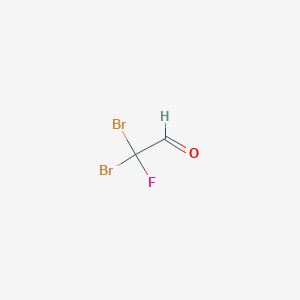

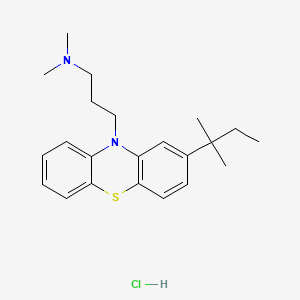
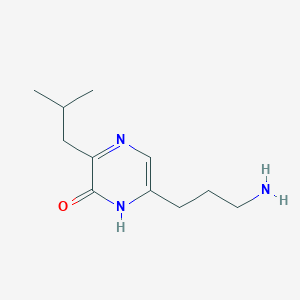
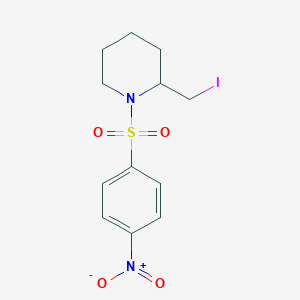
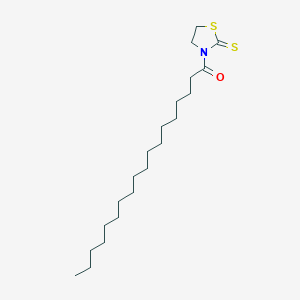
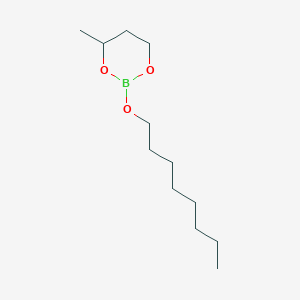
![N-[(tert-Butylperoxy)methyl]-N-ethylaniline](/img/structure/B14490428.png)
